4-(dimethylamino)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
This compound contains several functional groups including an amide group (-CONH2), a triethoxyphenyl group, and an oxadiazole ring. These functional groups suggest that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the amide group could result in the formation of hydrogen bonds, influencing the compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the oxadiazole ring. The amide group is known to participate in a variety of reactions, including nucleophilic acyl substitution and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the amide group could result in the compound being able to form hydrogen bonds, which could influence its solubility and boiling point .Scientific Research Applications
Polymer Synthesis and Properties
New aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, exhibiting good thermal stability and solubility in specific solvents. These polymers can be cast into thin, flexible films, showcasing potential in material science applications due to their physical properties and fluorescence characteristics (Sava et al., 2003).
Heterocyclic Compound Synthesis
Aromatic carbohydrazides react with 3-dimethylamino-2,2-dimethyl-2H-azirine to produce 1,3,4-oxadiazoles, indicating a route for synthesizing heterocyclic compounds with potential pharmacological activities (Link, 1978).
Anticancer Activity
Novel N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel, demonstrating the potential of these compounds in protecting industrial materials (Hu et al., 2016).
Antimicrobial and Anti-Proliferative Activities
N-Mannich bases derived from 1,3,4-oxadiazoles exhibited significant inhibitory activity against pathogenic bacteria and fungi, as well as anti-proliferative activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-6-29-18-13-16(14-19(30-7-2)20(18)31-8-3)22-25-26-23(32-22)24-21(28)15-9-11-17(12-10-15)27(4)5/h9-14H,6-8H2,1-5H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQJNDKIAWRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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